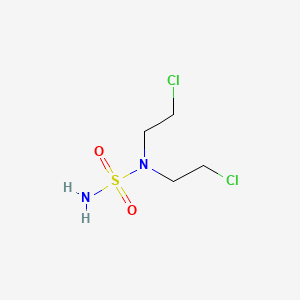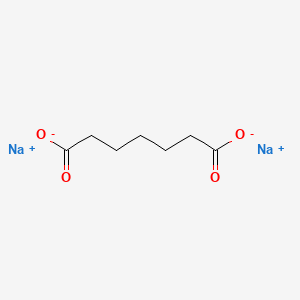
Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio), is a complex organic compound with a unique structure that includes a cyclopentyl ring, a cyclohexyl group, and a propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio) involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentyl and cyclohexyl rings, followed by the introduction of the propynyl group and the final acetic acid moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio)
- Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio)
- Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio)
Uniqueness
The uniqueness of acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio) lies in its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
170730-17-3 |
|---|---|
Fórmula molecular |
C20H31ClO4S |
Peso molecular |
403.0 g/mol |
Nombre IUPAC |
2-[4-[(1R,2S,3R,5R)-5-chloro-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxycyclopentyl]butylsulfanyl]acetic acid |
InChI |
InChI=1S/C20H31ClO4S/c21-17-12-19(23)16(9-10-18(22)14-6-2-1-3-7-14)15(17)8-4-5-11-26-13-20(24)25/h14-19,22-23H,1-8,11-13H2,(H,24,25)/t15-,16-,17-,18-,19-/m1/s1 |
Clave InChI |
KNSJUEPORNIWQC-FVVUREQNSA-N |
SMILES isomérico |
C1CCC(CC1)[C@@H](C#C[C@H]2[C@@H](C[C@H]([C@@H]2CCCCSCC(=O)O)Cl)O)O |
SMILES canónico |
C1CCC(CC1)C(C#CC2C(CC(C2CCCCSCC(=O)O)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one](/img/structure/B12728953.png)









![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)

